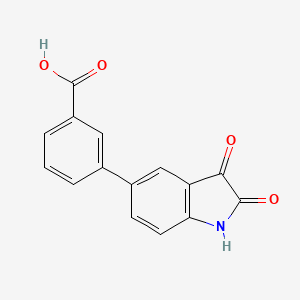
3-(2,3-Dioxo-2,3-dihydro-1H-indol-5-yl) benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-Dioxo-2,3-dihydro-1H-indol-5-yl) benzoic acid is a complex organic compound characterized by its unique structure, which includes an indole moiety fused with a benzoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Dioxo-2,3-dihydro-1H-indol-5-yl) benzoic acid typically involves the reaction of indole derivatives with benzoic acid under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an indole derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-(2,3-Dioxo-2,3-dihydro-1H-indol-5-yl) benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indole derivatives and benzoic acid derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2,3-Dioxo-2,3-dihydro-1H-indol-5-yl) benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2,3-Dioxo-2,3-dihydro-1H-indol-5-yl) benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: Known for its potent inhibitory effects on aldo-keto reductase AKR1C3, a target in cancer research.
4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid octyl ester: Another compound with a similar structure but different functional groups, used in various chemical applications.
Uniqueness: 3-(2,3-Dioxo-2,3-dihydro-1H-indol-5-yl) benzoic acid is unique due to its specific indole and benzoic acid moieties, which confer distinct chemical and biological properties
Biological Activity
3-(2,3-Dioxo-2,3-dihydro-1H-indol-5-yl) benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C15H11N1O4, with a molecular weight of approximately 269.25 g/mol. The compound features an indole moiety fused with a benzoic acid structure, which is crucial for its biological activity.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can mitigate oxidative stress in cells. This activity is often evaluated using assays like DPPH radical scavenging and reducing power assays .
- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial effects against various pathogens. Its mechanism may involve the inhibition of bacterial DNA gyrase, similar to other indole derivatives .
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer progression, such as GSK-3β. This inhibition can lead to reduced cell proliferation in cancer cell lines .
Antioxidant Activity
A study evaluated the antioxidant capacity of various indole derivatives, including this compound. The results indicated that this compound exhibited an antioxidant activity ranging from 19.7% to 95.8%, comparable to standard antioxidants like butylated hydroxyanisole (BHA) .
Antimicrobial Evaluation
In an antimicrobial evaluation study, this compound was tested against several bacterial strains. The results indicated notable antimicrobial activity, with minimum inhibitory concentrations (MICs) demonstrating effectiveness against both Gram-positive and Gram-negative bacteria .
Case Studies
Properties
Molecular Formula |
C15H9NO4 |
|---|---|
Molecular Weight |
267.24 g/mol |
IUPAC Name |
3-(2,3-dioxo-1H-indol-5-yl)benzoic acid |
InChI |
InChI=1S/C15H9NO4/c17-13-11-7-9(4-5-12(11)16-14(13)18)8-2-1-3-10(6-8)15(19)20/h1-7H,(H,19,20)(H,16,17,18) |
InChI Key |
CKSJNYUPIPBGLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC3=C(C=C2)NC(=O)C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















